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Compound Name: ,
dimethylbutyrophenone

cat. No.: B1293268

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the reactivity profile of 4'-Bromo-2,2-
dimethylpropiophenone (CAS No: 30314-45-5). Also known as 1-(4-Bromophenyl)-2,2-
dimethylpropan-1-one, this aromatic ketone is a versatile synthetic intermediate. Its chemical
behavior is primarily dictated by the interplay of three key structural features: the electrophilic
carbonyl group, the sterically demanding tert-butyl moiety, and the reactive carbon-bromine
bond on the phenyl ring. This guide summarizes the compound's physical and spectroscopic
properties, explores its principal reaction pathways, and provides detailed experimental
protocols for representative transformations.

Chemical and Physical Properties

4'-Bromo-2,2-dimethylpropiophenone is a colorless to light yellow liquid at room temperature.
Its key properties are summarized in the table below.
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Property Value Reference

CAS Number 30314-45-5 [1]

Molecular Formula C11H13BrO [1]

Molecular Weight 241.13 g/mol [1]

Boiling Point 84-86 °C (at 1 Torr)

Density 1.340 g/cm3 (at 25 °C)

Appearance Colorless to light yellow liquid
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Spectroscopic Data

The structural identity of 4'-Bromo-2,2-dimethylpropiophenone is confirmed by the following
spectroscopic data.

Spectroscopy Data

8 7.58 - 7.53 (m, 2H, Ar-H), 1.34 (s, 9H,

H NMR (400 MHz, CDClIs) C(CH2)3)
3)3

5 207.7 (C=0), 137.0 (C), 131.2 (CH), 129.6

13C NMR (100 MHz, CDCls
( ) (CH), 125.6 (C), 44.1 (C), 27.9 (CH3)

Reactivity Profile

The reactivity of 4'-Bromo-2,2-dimethylpropiophenone is characterized by the independent and
synergistic behavior of its primary functional groups: the ketone and the aryl bromide. The
bulky tert-butyl group adjacent to the carbonyl imposes significant steric hindrance, which can
influence the rate and feasibility of certain reactions at the carbonyl carbon.
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Figure 1. Key reactive sites of 4'-Bromo-2,2-dimethylpropiophenone.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack. Common reactions include:

e Reduction: The carbonyl can be reduced to a secondary alcohol using various reducing
agents. Sodium borohydride (NaBHa) is typically effective for this transformation, while
stronger reducing agents like lithium aluminum hydride (LiAlH4) can also be used.

» Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the
carbonyl carbon to form tertiary alcohols. However, the steric bulk of the tert-butyl group may
necessitate harsher reaction conditions or the use of less hindered nucleophiles.

o Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, though the
steric hindrance may again pose a challenge, potentially requiring more reactive ylides or
elevated temperatures.

Reactions at the Aryl Bromide

The carbon-bromine bond on the aromatic ring is a versatile handle for forming new carbon-
carbon and carbon-heteroatom bonds.

o Palladium-Catalyzed Cross-Coupling: This is one of the most significant areas of reactivity
for this molecule. The aryl bromide can readily participate in Suzuki, Heck, Stille, and
Sonogashira coupling reactions, allowing for the introduction of a wide variety of substituents

at the 4'-position.

e Grignard Reagent Formation: The aryl bromide can be converted to the corresponding
Grignard reagent by reacting with magnesium metal. This creates a potent nucleophile that
can be used in subsequent reactions.

Experimental Protocols

While specific literature on the reactivity of 4'-Bromo-2,2-dimethylpropiophenone is limited, the

following protocols for analogous substrates can be adapted.

Synthesis of 4'-Bromo-2,2-dimethylpropiophenone
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This compound can be synthesized via the reaction of 4-bromobenzoyl! chloride with a suitable
organometallic reagent.

4-Bromobenzoyl Chloride tert-Butyllithium CuBr-SMe2
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Figure 2. Synthesis workflow for 4'-Bromo-2,2-dimethylpropiophenone.
Protocol:

e Suspend copper bromide dimethyl sulfide complex (1.0 eq) in anhydrous tetrahydrofuran
(THF) under an inert atmosphere and cool to -78 °C.

» Slowly add tert-butyllithium (1.0 eq, typically a solution in pentane) and stir the mixture for 30

minutes.

e Add a solution of 4-bromobenzoyl chloride (1.1 eq) in THF dropwise at -78 °C.
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o Continue stirring at -78 °C for 4 hours.
¢ Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

o Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium
sulfate, filter, and concentrate in vacuo.

» Purify the crude product by distillation under reduced pressure to yield the final product. A
reported yield for a similar procedure is 43%.

Representative Reaction: Suzuki Cross-Coupling

This protocol outlines a typical procedure for the Suzuki coupling of an aryl bromide with a
boronic acid, a highly probable reaction for this substrate.

Materials:

4'-Bromo-2,2-dimethylpropiophenone (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPhs)s, 0.05 eq)

Base (e.g., K2COs or Cs2CO0s, 2.0 eq)

Solvent (e.g., Toluene/Ethanol/Water mixture)
Protocol:

e In a round-bottom flask, combine 4'-Bromo-2,2-dimethylpropiophenone, the arylboronic acid,
and the base.

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

e Add the solvent mixture and degas the solution by bubbling the inert gas through it for 15-20
minutes.

e Add the palladium catalyst to the flask.
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e Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by
TLC or GC-MS.

e Upon completion, cool the reaction to room temperature and dilute with water and an organic
solvent (e.g., ethyl acetate).

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

Conclusion

4'-Bromo-2,2-dimethylpropiophenone is a valuable building block in organic synthesis. Its
reactivity is dominated by the ketone and aryl bromide functionalities. The steric hindrance from
the tert-butyl group can modulate the reactivity of the adjacent carbonyl, while the aryl bromide
provides a reliable site for palladium-catalyzed cross-coupling reactions. The synthetic
protocols and reactivity data presented in this guide offer a framework for the effective
utilization of this compound in complex molecule synthesis and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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